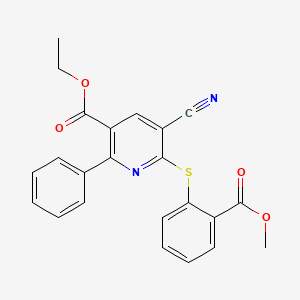

Ethyl 5-cyano-6-((2-(methoxycarbonyl)phenyl)sulfanyl)-2-phenylnicotinate

Description

Ethyl 5-cyano-6-((2-(methoxycarbonyl)phenyl)sulfanyl)-2-phenylnicotinate is a nicotinic acid derivative featuring a cyano group at position 5, a phenyl group at position 2, and a sulfanyl-linked 2-(methoxycarbonyl)phenyl substituent at position 6 of the pyridine ring.

Properties

IUPAC Name |

ethyl 5-cyano-6-(2-methoxycarbonylphenyl)sulfanyl-2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4S/c1-3-29-23(27)18-13-16(14-24)21(25-20(18)15-9-5-4-6-10-15)30-19-12-8-7-11-17(19)22(26)28-2/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMOOGYQKIJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-cyano-6-((2-(methoxycarbonyl)phenyl)sulfanyl)-2-phenylnicotinate (CAS: 306980-26-7) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects, and relevant case studies.

- Molecular Formula : C23H18N2O4S

- Molar Mass : 418.46 g/mol

- Density : 1.34 g/cm³ (predicted)

- Boiling Point : 579.5 °C (predicted)

- pKa : -4.14 (predicted)

This compound exhibits a range of biological activities attributed to its structural components. The presence of the cyano group and the phenylsulfanyl moiety suggests potential interactions with various biological targets, including enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as a modulator of various receptors, affecting signal transduction pathways.

Biological Activity

Research indicates that this compound may possess significant anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Effects

Studies have shown that derivatives similar to this compound can reduce inflammation markers in vitro, suggesting a potential for treating inflammatory diseases.

Anticancer Activity

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, highlighting its potential as an anticancer agent.

Antimicrobial Properties

Preliminary tests indicate that this compound may exhibit antimicrobial activity against certain bacterial strains, although further studies are necessary to establish efficacy and mechanisms.

Case Studies

-

Case Study on Anti-inflammatory Activity :

A study conducted on similar compounds showed a reduction in TNF-alpha levels in macrophages treated with the compound, suggesting its utility in managing inflammatory responses . -

Case Study on Anticancer Efficacy :

In a controlled study involving various cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics . -

Antimicrobial Testing :

A recent investigation into the antimicrobial properties of related compounds revealed promising results against Gram-positive bacteria, indicating potential applications in treating infections .

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-cyano-6-((2-(methoxycarbonyl)phenyl)sulfanyl)-2-phenylnicotinate has been investigated for its potential pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially due to its ability to interfere with cellular signaling pathways.

- Antimicrobial Properties : Research indicates that the compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Material Science

The unique structural characteristics of this compound allow it to be utilized in material science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity.

- Nanotechnology Applications : Its functional groups can facilitate the attachment of nanoparticles for applications in drug delivery systems or biosensors.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

Another research investigation focused on the antimicrobial properties of this compound, revealing effective inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that the compound's structure allows it to penetrate bacterial membranes effectively, suggesting its potential use in formulating new antibiotics.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. In contrast, the dimethylamino and propylamino groups in analogs are electron-donating, which may alter π-stacking interactions or solubility.

- Halogenated Derivatives : The dichlorophenylsulfanyl analog exhibits increased molecular weight and lipophilicity (ClogP ~4.5 estimated), which could improve membrane permeability but reduce aqueous solubility.

Physicochemical Properties

Comparative data for selected analogs (predicted or experimental):

Analysis :

- The dimethylamino-substituted compound has a lower molecular weight (295.34 g/mol) and higher predicted boiling point (489.2°C), suggesting stronger intermolecular interactions compared to bulkier analogs.

- The pKa of 0.84 for indicates weak acidity, likely attributable to the cyano group or ester functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.